
5-Isopropyl-2-methoxybenzyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2-methoxybenzyl methanesulfonate: is an organic compound with the molecular formula C12H18O4S . It is a derivative of benzenemethanol, where the benzyl group is substituted with an isopropyl group at the 5-position and a methoxy group at the 2-position, and the hydroxyl group is replaced by a methanesulfonate ester .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-methoxybenzyl methanesulfonate typically involves the reaction of 5-isopropyl-2-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for yield and purity, and implementing appropriate safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions: 5-Isopropyl-2-methoxybenzyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The aromatic ring and the isopropyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products:
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield the corresponding benzylamine derivative.
Oxidation: Oxidation of the isopropyl group can yield the corresponding carboxylic acid.
Reduction: Reduction of the aromatic ring can yield cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Isopropyl-2-methoxybenzyl methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-2-methoxybenzyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, which can lead to the formation of reactive intermediates . These intermediates can then participate in various chemical reactions, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
- Methyl methanesulfonate (MMS)
- Ethyl methanesulfonate (EMS)
- Isopropyl methanesulfonate (IPMS)
Comparison: 5-Isopropyl-2-methoxybenzyl methanesulfonate is unique due to the presence of the isopropyl and methoxy groups on the benzyl ring, which can influence its reactivity and the types of reactions it undergoes. In contrast, MMS, EMS, and IPMS are simpler alkyl methanesulfonates without additional substituents on the benzyl ring .
Propiedades
Fórmula molecular |
C12H18O4S |
|---|---|
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
(2-methoxy-5-propan-2-ylphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-9(2)10-5-6-12(15-3)11(7-10)8-16-17(4,13)14/h5-7,9H,8H2,1-4H3 |
Clave InChI |
OEPUORHDKRZRFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OC)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


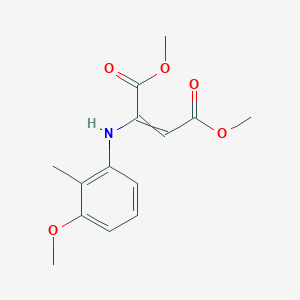
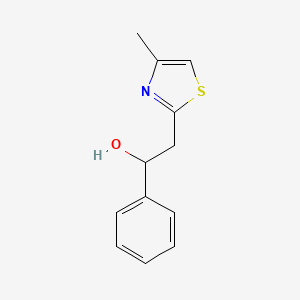
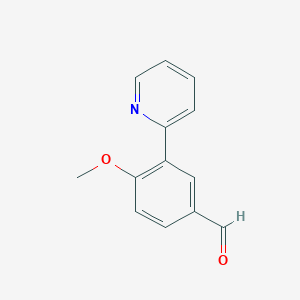
![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)

![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
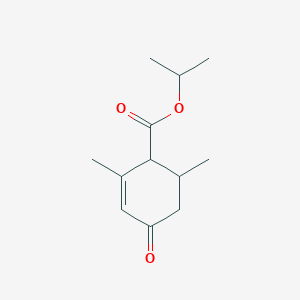

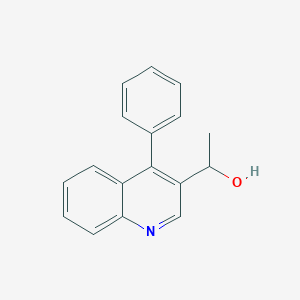
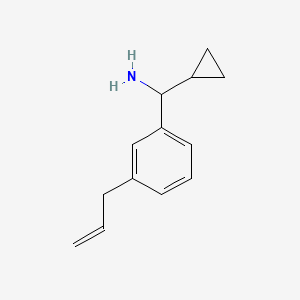

![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
